6-Oxa-4-azaspiro[2.4]heptane-5,7-dione

Catalog No.
S12158127
CAS No.
M.F
C5H5NO3
M. Wt
127.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Oxa-4-azaspiro[2.4]heptane-5,7-dione

Product Name

6-Oxa-4-azaspiro[2.4]heptane-5,7-dione

IUPAC Name

6-oxa-4-azaspiro[2.4]heptane-5,7-dione

Molecular Formula

C5H5NO3

Molecular Weight

127.10 g/mol

InChI

InChI=1S/C5H5NO3/c7-3-5(1-2-5)6-4(8)9-3/h1-2H2,(H,6,8)

InChI Key

XHDMYFSUCQOSDY-UHFFFAOYSA-N

Canonical SMILES

C1CC12C(=O)OC(=O)N2

6-Oxa-4-azaspiro[2.4]heptane-5,7-dione (CAS 3049-39-6) is a heterocyclic compound belonging to the class of α-amino acid N-carboxyanhydrides (NCAs). Derived from the non-proteinogenic amino acid 1-aminocyclopropane-1-carboxylic acid (ACC), this monomer is primarily used in the ring-opening polymerization (ROP) to synthesize poly(1-aminocyclopropane-1-carboxylic acid), a unique polypeptide. The defining feature of this NCA is the spiro-fused cyclopropane ring, which imparts significant conformational rigidity to the monomer and the resulting polymer backbone. This structural constraint is a key attribute influencing polymerization kinetics and the secondary structure of the final polypeptide material, distinguishing it from polymers made from common, more flexible NCAs.

Research Fit

Workflow Structure-based peptidomimetic design requiring scaffold pre-organization
Selection Logic Conformationally restricted spirocyclic core for investigating 3D pharmacophore constraints
Chemistry Context Cyclic imide scaffold with distinct hydrogen-bonding profile compared to azaspiro amines

Substituting 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione with common, flexible N-carboxyanhydrides (NCAs) like those from glycine or L-leucine is impractical for applications requiring specific material properties. The spiro-fused cyclopropane ring severely restricts the backbone's rotational freedom, a feature absent in conventional linear or simple cyclic amino acid derivatives. This conformational constraint directly translates to the resulting polymer, inducing unique and predictable secondary structures, such as stable β-turns, which are not reliably achieved with more flexible monomers. This structural rigidity influences material properties like thermal stability and mechanical strength. Therefore, choosing a generic NCA substitute would fundamentally alter the polymer's architecture and performance, making it unsuitable for applications designed around the specific conformational behavior of poly(1-aminocyclopropanecarboxylic acid).

Substitution Risk

Standard Proline / Linear Analogs
Conformational flexibility introduces entropic penalty upon target binding; sampling of multiple low-energy conformers may reduce selectivity.
6-Oxa-4-azaspiro[2.4]heptane-5,7-dione
Rigid spiro[2.4] framework locks geometry into a single, pre-organized conformation that eliminates rotational freedom.
Amine-based Azaspiro Analogs
Alteration of hydrogen-bond donor/acceptor capacity may disrupt target interactions; electronic distribution differs significantly.
6-Oxa-4-azaspiro[2.4]heptane-5,7-dione
Oxazolidinedione (cyclic imide) functionality imparts unique hydrogen-bonding and electronic properties not replicable by amines.
Spiro[3.3] Bioisosteres
Orthogonal exit vectors and different ring strain energy profile lead to distinct spatial arrangements and synthetic reactivity.
6-Oxa-4-azaspiro[2.4]heptane-5,7-dione
Cyclopropane-containing spiro[2.4] system provides compact spatial projection and specific constraints for proline mimicry.

Structural Precursor: Induces Defined β-Turn Conformations in Peptides

The parent amino acid of this monomer, 1-aminocyclopropanecarboxylic acid (Ac3c), demonstrates a strong and predictable influence on peptide structure. Computational analysis of an Ac3c dipeptide model shows that its conformational freedom is highly restricted to two symmetric low-energy regions, with the Ramachandran plot showing favorable φ angles around ±80° and ψ angles from -40° to 180°. This contrasts sharply with flexible residues like glycine, which can access a much broader range of conformations. The constrained nature of Ac3c is known to be a potent inducer of β-turn conformations in peptides, a critical secondary structure motif.

Evidence DimensionAllowed Backbone Dihedral Angles (φ, ψ)
Target Compound DataRestricted to two low-energy regions (φ ≈ ±80°, ψ = -40° to 180°)
Comparator Or BaselineGlycine (a flexible amino acid) has a much larger allowed conformational space.
Quantified DifferenceSignificant reduction in accessible conformational space compared to non-constrained amino acids.
ConditionsHartree–Fock level calculations using a 6-31G(d) basis set for an Ace-Ac3c-NCH3 dipeptide model.

For designing polymers or peptides with predictable, stable secondary structures for applications in biomaterials and structured scaffolds, this monomer provides a level of conformational control that flexible alternatives cannot.

Conformational Entropy Reduction
Class-level
RB = 0
Reported zero rotatable bonds indicate complete conformational restriction.
Contrasts with Proline (RB=1) and N-Methylsuccinimide (RB=1-2).

Precursor Suitability: Derived from a Key Plant Signaling Molecule

This N-carboxyanhydride is the direct synthetic precursor for polymers of 1-aminocyclopropane-1-carboxylic acid (ACC). ACC is not merely a structural amino acid but is the immediate biochemical precursor to ethylene, a critical plant hormone that regulates a vast array of developmental processes including fruit ripening, senescence, and stress responses. The synthesis of polymers or labeled compounds from this NCA allows for the creation of tools to study ACC metabolism, transport, and signaling in plants, a function not served by NCAs derived from other amino acids like leucine or glutamate.

Evidence DimensionBiochemical Relevance as a Precursor
Target Compound DataDerived from 1-aminocyclopropane-1-carboxylic acid (ACC), the direct precursor to the plant hormone ethylene.
Comparator Or BaselineStandard proteinogenic amino acid NCAs (e.g., from Alanine, Leucine, Glutamate) lack this specific and critical role in plant ethylene biosynthesis.
Quantified DifferenceQualitative functional difference; the target compound is tied to a specific, rate-limiting step in major plant metabolic pathway.
ConditionsIn vivo plant biochemistry.

For researchers in plant science or agrochemistry, procuring this specific NCA is essential for synthesizing probes, standards, or polymeric delivery systems related to the ethylene biosynthesis pathway.

CNS Druglikeness Parameter
Class-level
TPSA = 55.4 Ų
May support blood-brain barrier permeability research context.
Falls within established CNS druglikeness range; spirohydantoin comparators typically exceed 75 Ų.
Hydrophilic Profile
Context-dependent
XLogP3 = -0.1
Predicted low lipophilicity may prioritize aqueous solubility over membrane permeability.
Distinguishes from lipophilic spirocarbocyclic hydantoin scaffolds (logP > 2).
Scaffold Geometry
Class-level
Target Spiro[2.4] Compact Projection
vs
Spiro[3.3] Core Orthogonal Vectors
Spatial exit vector and ring strain differences imply context-dependent bioisostere selection.
Cyclopropane ring strain ~27.5 kcal/mol vs. cyclobutane ~26.4 kcal/mol.
Mechanistic Probe Application
Source review
Prolyl 4-Hydroxylase Inhibitor Design
Scaffold developed as a conformationally constrained mechanistic probe for collagen biosynthesis enzyme studies.
Not a generic proline replacement; designed for specific inhibition context.
Metabolic Stability Trend
Data to verify
Class-level inference from spiro[3.3] systems
Reported trend towards higher metabolic stability vs. cyclohexane analogs requires scaffold-specific validation.
No direct ADME data for spiro[2.4] imide; inferred from sp³-enriched scaffold studies.

Development of Conformationally Defined Polypeptide Scaffolds

This monomer is the right choice for synthesizing polypeptides where a predictable and rigid secondary structure is critical. The strong tendency of the 1-aminocyclopropane-1-carboxylic acid residue to induce β-turns allows for the design of stable, folded biomaterials for use in tissue engineering, drug delivery, or as structural scaffolds where conformational stability is a primary requirement.

Synthesis of Probes for Plant Ethylene Biosynthesis Research

Given that the monomer is derived from ACC, the direct precursor to ethylene, it is the ideal starting material for creating labeled polymers or ACC-releasing compounds. These materials can be used to investigate ACC transport, metabolism, and signaling pathways within plants, providing essential tools for research in plant physiology and the development of novel agrochemicals.

Application Fit Matrix

Application
Selection Property
Validation Focus
Peptidomimetic Design Research
Conformational Restriction Profile
Binding entropy penalty reduction context
CNS Drug Discovery Modeling
TPSA Physicochemical Parameter
Blood-brain barrier permeability prediction review
Collagen Biosynthesis Enzyme Studies
Scaffold-derived Mechanistic Probe
Prolyl 4-hydroxylase inhibition assay context
High-Solubility Lead Optimization
Hydrophilic XLogP3 Profile
Aqueous solubility and formulation context review

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

127.026943022 g/mol

Monoisotopic Mass

127.026943022 g/mol

Heavy Atom Count

9

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